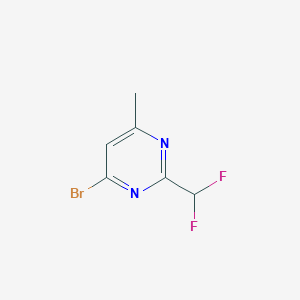

4-Bromo-2-(difluoromethyl)-6-methylpyrimidine

Description

4-Bromo-2-(difluoromethyl)-6-methylpyrimidine (molecular formula: C₆H₅BrF₂N₂; molecular weight: 223.02 g/mol) is a halogenated pyrimidine derivative characterized by a bromine atom at position 4, a difluoromethyl group at position 2, and a methyl group at position 6 . Its structural features, including the electron-withdrawing bromine and fluorine substituents, make it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available (CAS: 2248359-57-9) through suppliers like Aaron Chemicals LLC, with applications in drug discovery and material science .

Propriétés

IUPAC Name |

4-bromo-2-(difluoromethyl)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2/c1-3-2-4(7)11-6(10-3)5(8)9/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTLLCLXSIUAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-(difluoromethyl)-6-methylpyrimidine with bromine in the presence of a suitable catalyst, such as copper bromide . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the difluoromethyl group.

Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the bromine atom.

Oxidation Reactions: Products may include oxidized derivatives of the original compound.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyrimidine ring with an aryl group.

Applications De Recherche Scientifique

4-Bromo-2-(difluoromethyl)-6-methylpyrimidine has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can form specific interactions with active sites, influencing the activity of the target molecules. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

4-Bromo-2-(difluoromethyl)pyrimidine (CAS 1816289-47-0)

- Key Difference : Lacks the 6-methyl group present in the target compound.

- This compound is used in medicinal chemistry for building blocks requiring simpler pyrimidine scaffolds .

4-Chloro-2-(difluoromethyl)-6-methylpyrimidine (EN300-341869)

- Key Difference : Bromine at position 4 is replaced with chlorine.

- Impact : Chlorine’s lower atomic weight (35.45 vs. bromine’s 79.90) reduces molecular weight (209.47 g/mol vs. 223.02 g/mol). However, bromine’s superior leaving-group ability makes the target compound more reactive in nucleophilic aromatic substitutions .

4-Amino-6-bromo-2-methylpyrimidine (CID 1161763-15-0)

- Key Difference: Difluoromethyl group at position 2 replaced with an amino group (-NH₂).

- Impact: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. However, the difluoromethyl group in the target compound increases lipophilicity, favoring membrane permeability in drug candidates .

Fluorinated vs. Non-Fluorinated Analogs

6-Bromo-2-chloropyrimidin-4-amine (CAS 1333319-66-6)

- Key Difference : Contains chlorine and amine groups instead of difluoromethyl and methyl groups.

- Impact : The amine group enables hydrogen bonding with biological targets, while the difluoromethyl group in the target compound provides metabolic stability due to fluorine’s resistance to oxidative degradation .

5-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole

- Key Difference : Same molecular formula (C₆H₅BrF₂N₂) but a pyrazole core instead of pyrimidine.

- Impact : Pyrimidines are more commonly used in nucleoside analogs (e.g., antiviral drugs), whereas pyrazoles are prevalent in agrochemicals. This structural isomerism highlights the target compound’s suitability for pharmaceutical applications .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- Key Difference : Pyrimidinedione core with additional alkyl substituents.

- Impact : Bromacil’s herbicidal activity arises from its uracil-like structure, which inhibits photosynthesis. The target compound’s bromine and fluorine substituents may confer distinct bioactivity, such as kinase inhibition, depending on downstream modifications .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine | C₆H₅BrF₂N₂ | 223.02 | 4-Br, 2-CF₂H, 6-CH₃ | 2248359-57-9 |

| 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine | C₆H₅ClF₂N₂ | 209.47 | 4-Cl, 2-CF₂H, 6-CH₃ | EN300-341869 |

| 4-Amino-6-bromo-2-methylpyrimidine | C₅H₆BrN₃ | 188.03 | 4-NH₂, 6-Br, 2-CH₃ | 1161763-15-0 |

Table 2: Reactivity and Pharmacokinetic Insights

| Compound | Leaving Group Ability | Lipophilicity (LogP)* | Metabolic Stability |

|---|---|---|---|

| 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine | High (Br) | Moderate (~2.1) | High (due to -CF₂H) |

| 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine | Moderate (Cl) | Moderate (~1.8) | High |

| 6-Bromo-2-chloropyrimidin-4-amine | Low (Cl) | Low (~0.9) | Moderate |

*Estimated using fragment-based methods .

Activité Biologique

4-Bromo-2-(difluoromethyl)-6-methylpyrimidine is a pyrimidine derivative characterized by its unique substitution pattern, which includes a bromine atom, a difluoromethyl group, and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and biochemistry.

The molecular formula of 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine is CHBrFN. Its structure allows for significant reactivity due to the presence of halogen and difluoromethyl groups, which influence its interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and difluoromethyl groups facilitate strong interactions with active sites on proteins, potentially acting as inhibitors or modulators of enzymatic activity. Such interactions can influence critical biochemical pathways essential for cellular functions.

Enzyme Inhibition

Research indicates that 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine may act as an enzyme inhibitor. Studies have focused on its binding affinity and specificity towards various targets, revealing its potential role in modulating biochemical pathways. For instance, compounds structurally similar to this pyrimidine have shown promise as inhibitors in cancer-related pathways, particularly involving branched-chain amino acid transaminases (BCATs), which are crucial in the metabolism of branched-chain amino acids .

Case Studies

- Inhibition of BCATs : In a study exploring novel inhibitors for BCAT1/2, compounds with structural similarities to 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine were identified as effective modulators. The inhibition was assessed through IC50 values, indicating the concentration required to inhibit 50% of the enzyme's activity. The findings suggested that these compounds could serve as valuable tools for understanding metabolic disorders linked to BCAT activity .

- Anticancer Potential : Another investigation highlighted the potential of pyrimidine derivatives in targeting cancer cells. The specific interactions of 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine with cellular pathways involved in proliferation and apoptosis were examined, suggesting its utility in developing anticancer therapies.

Comparative Analysis

To better understand the unique properties of 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 4-Bromo-2-(difluoromethyl)pyridine | Pyridine derivative | Lacks methyl group on the pyrimidine ring |

| 4-Bromo-2,5-difluorobenzoic acid | Benzoic acid derivative | Contains a carboxylic acid functional group |

| 4-Chloro-2-(difluoromethyl)-6-methylpyrimidine | Chlorinated derivative | Chlorine instead of bromine |

The unique substitution pattern on the pyrimidine ring makes 4-Bromo-2-(difluoromethyl)-6-methylpyrimidine distinct from other derivatives, contributing to its specific biological properties and making it a candidate for further research in pharmacology and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.